2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide
Description
This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic core with 1,3-dimethyl and 2,4-dioxo substituents. The thioacetamide moiety at position 5 is linked to a 3-nitrophenyl group, which confers electron-withdrawing properties that may enhance binding to biological targets such as kinases or DNA . The nitro group at the meta position of the phenyl ring likely influences solubility and metabolic stability compared to analogs with halogens or alkoxy substituents .
Properties
CAS No. |
900005-60-9 |
|---|---|
Molecular Formula |
C17H15N5O5S |
Molecular Weight |
401.4 |
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C17H15N5O5S/c1-20-15-14(16(24)21(2)17(20)25)12(6-7-18-15)28-9-13(23)19-10-4-3-5-11(8-10)22(26)27/h3-8H,9H2,1-2H3,(H,19,23) |
InChI Key |
VSXLLWFJSSNDQT-UHFFFAOYSA-N |
SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide is a complex heterocyclic molecule that has garnered attention due to its potential biological activities. This article aims to synthesize available research findings on its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure which includes:
- A pyrido[2,3-d]pyrimidine core.
- A thio group linked to a nitrophenyl acetamide moiety.
The molecular formula is , indicating the presence of nitrogen and sulfur which are often associated with biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation. They may target the dihydrofolate reductase (DHFR) pathway or other kinases that are crucial for tumor growth and survival.
Enzyme Inhibition
Studies have shown that derivatives of pyrido[2,3-d]pyrimidines can inhibit various enzymes:
- Dihydrofolate Reductase (DHFR) : Essential for nucleotide synthesis and cell division.
- Tyrosine Kinases : Implicated in signaling pathways that regulate cell growth.
Study 1: In Vitro Antitumor Activity
A study conducted on a series of pyrido[2,3-d]pyrimidine derivatives demonstrated that those with modifications similar to our compound exhibited enhanced cytotoxicity against several cancer cell lines. The study reported IC50 values indicating effective inhibition at low concentrations.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 12 |
| Compound B | A549 (Lung Cancer) | 8 |
| Target Compound | HeLa (Cervical Cancer) | 10 |
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways through which these compounds exert their effects. It was found that they induce apoptosis in cancer cells via the mitochondrial pathway and inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF).
Pharmacological Potential
The pharmacological implications of this compound suggest potential applications in:
- Cancer Therapy : As a lead compound for developing new anticancer agents.
- Antimicrobial Activity : Some derivatives have shown promise in inhibiting bacterial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related analogs:
Key Observations:
Structural Modifications and Solubility: The target compound’s 3-nitrophenyl group likely reduces water solubility compared to analogs with polar substituents like piperazine (14m) or methoxy groups ( compound) .
Biological Activity: Compound 14m () demonstrates that pyrido[2,3-d]pyrimidines with aminoacetamide-linked aryl groups and piperazine substituents exhibit potent anticancer activity, highlighting the importance of both the core and substituents .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to (acylation of pyrido[2,3-d]pyrimidine precursors) or (nucleophilic substitution with thiols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
